4-(4-ethyl-5-phenyl-1H-imidazol-2-yl)piperidine
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Overview
Description
4-(4-ethyl-5-phenyl-1H-imidazol-2-yl)piperidine is an organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethyl-5-phenyl-1H-imidazol-2-yl)piperidine typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often include the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-ethyl-5-phenyl-1H-imidazol-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce reduced imidazole derivatives.
Scientific Research Applications
4-(4-ethyl-5-phenyl-1H-imidazol-2-yl)piperidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-ethyl-5-phenyl-1H-imidazol-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Etonitazene: An analgesic with an imidazole structure.
Omeprazole: An antiulcer drug with an imidazole core.
Uniqueness
4-(4-ethyl-5-phenyl-1H-imidazol-2-yl)piperidine is unique due to its specific combination of an imidazole ring and a piperidine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H21N3 |
---|---|
Molecular Weight |
255.36 g/mol |
IUPAC Name |
4-(5-ethyl-4-phenyl-1H-imidazol-2-yl)piperidine |
InChI |
InChI=1S/C16H21N3/c1-2-14-15(12-6-4-3-5-7-12)19-16(18-14)13-8-10-17-11-9-13/h3-7,13,17H,2,8-11H2,1H3,(H,18,19) |
InChI Key |
LEPXOENTQZPBNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(N1)C2CCNCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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